Gallium(III)-phthalocyanine chloride

Catalog No.
S1481484
CAS No.
19717-79-4
M.F
C32H16ClGaN8
M. Wt
617.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gallium(III)-phthalocyanine chloride

CAS Number

19717-79-4

Product Name

Gallium(III)-phthalocyanine chloride

IUPAC Name

38-chloro-9,18,27,36,37,39,40,41-octaza-38-galladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene

Molecular Formula

C32H16ClGaN8

Molecular Weight

617.7 g/mol

InChI

InChI=1S/C32H16N8.ClH.Ga/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;1H;/q-2;;+3/p-1

InChI Key

PRMHOXAMWFXGCO-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Ga](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Ga](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl

Photocatalysis:

GaPcCl exhibits photocatalytic activity, meaning it can absorb light and use the absorbed energy to drive chemical reactions. This property makes it a potential candidate for various applications, including:

  • Water splitting: Researchers are exploring GaPcCl for its potential in splitting water into hydrogen and oxygen using sunlight. This process could be a clean and sustainable way to generate hydrogen fuel. Source: FG179014 | 19717-79-4 | Gallium(III)-phthalocyanine chloride - Biosynth
  • Organic pollutant degradation: GaPcCl can be used to degrade organic pollutants in water and wastewater through photocatalytic oxidation. Source: Gallium(III)-phthalocyanine chloride Dye content 97 19717-79-4 - Sigma-Aldrich:

Organic electronics:

GaPcCl possesses semiconducting properties, making it a potential candidate for use in organic electronic devices like:

  • Organic solar cells: Researchers are investigating the use of GaPcCl as an electron acceptor material in organic solar cells to improve their efficiency. Source: Gallium(III) Phthalocyanine Chloride | AMERICAN ELEMENTS ®:
  • Organic field-effect transistors (OFETs): GaPcCl can be used as a p-type semiconductor material in OFETs, which are used in various electronic applications like displays and sensors.

Bioimaging and biosensing:

GaPcCl shows potential for applications in bioimaging and biosensing due to its:

  • Fluorescence properties: GaPcCl exhibits fluorescence, which can be used to label biological molecules and cells for imaging purposes. Source: Gallium(III)-phthalocyanine chloride Dye content 97 19717-79-4 - Sigma-Aldrich:
  • Ability to bind to specific molecules: Researchers are exploring the use of GaPcCl for targeted imaging of specific molecules in cells and tissues.

Other applications:

GaPcCl is being investigated for other potential applications including:

  • Gas sensors: GaPcCl's ability to change its electrical properties upon exposure to certain gases makes it a potential candidate for gas sensing applications.
  • Antimicrobial activity: Some studies suggest GaPcCl may exhibit antimicrobial activity against certain bacteria and fungi.

Gallium(III)-phthalocyanine chloride is a coordination complex characterized by its molecular formula C32H16ClGaN8C_{32}H_{16}ClGaN_{8} and a molecular weight of approximately 617.7 g/mol. In this compound, a gallium ion is coordinated to a phthalocyanine ligand and a chloride ion, forming a stable structure that exhibits notable photophysical and photochemical properties. These attributes make gallium(III)-phthalocyanine chloride an important subject of study across various scientific disciplines, including materials science, chemistry, and medicine .

  • Oxidation: The compound can be oxidized to form higher oxidation state species.
  • Reduction: It can be reduced to lower oxidation state species through electron transfer processes.
  • Substitution: The chloride ion can be substituted with other ligands, such as hydroxide or other anions, under suitable conditions.

These reactions are significant for understanding the reactivity and potential applications of gallium(III)-phthalocyanine chloride in various fields.

The biological activity of gallium(III)-phthalocyanine chloride is particularly notable in photodynamic therapy (PDT), where it is utilized for treating certain cancers. The compound generates reactive oxygen species upon light activation, which can induce cell death in targeted cancer cells. Its mechanism of action primarily involves the inhibition of proteasome activity within cells, leading to disruptions in cellular processes . Additionally, gallium(III)-phthalocyanine chloride shows limited uptake in the liver and urine, with higher concentrations observed in the intestines, which may influence its pharmacokinetics.

Gallium(III)-phthalocyanine chloride can be synthesized through various methods:

  • Common Laboratory Synthesis: A typical method involves reacting gallium(III) chloride with phthalocyanine in a suitable solvent under reflux conditions. This process requires heating to ensure complete formation of the complex.
  • Industrial Production: In industrial settings, synthesis may be conducted using automated reactors that allow for precise control over temperature, pressure, and reaction time to optimize yield and purity. Purification techniques such as recrystallization or chromatography are often employed to isolate the final product .

Gallium(III)-phthalocyanine chloride has diverse applications:

  • Photodynamic Therapy: Utilized in medical treatments for cancer due to its ability to generate reactive oxygen species.
  • Catalysis: Acts as a catalyst in various organic reactions, including polymerization and oxidation processes.
  • Materials Science: Employed in the production of organic semiconductors and photovoltaic cells due to its excellent electronic properties .

Studies on the interactions of gallium(III)-phthalocyanine chloride reveal its effectiveness as a photocatalyst. The activation energy for reactions involving this compound demonstrates its potential utility in various catalytic processes. Furthermore, its interactions with biological systems highlight its role in photodynamic therapy, emphasizing the importance of light activation for therapeutic efficacy .

Gallium(III)-phthalocyanine chloride shares structural similarities with other phthalocyanine complexes but exhibits unique properties that distinguish it from them. Here are some similar compounds:

Compound NameKey FeaturesUnique Aspects
Copper(II)-phthalocyanineUsed in dyes and pigmentsLess effective in photodynamic therapy compared to gallium variant
Zinc(II)-phthalocyanineCommonly used as a catalystGenerally less stable than gallium-based compounds
Aluminum(III)-phthalocyanineEmployed in photonic applicationsLacks the same biological activity as gallium complex
Manganese(II)-phthalocyanineUtilized in electronic devicesDifferent reactivity profile compared to gallium

The unique combination of gallium's electronic properties and the phthalocyanine structure contributes to its effectiveness in medical applications and catalysis, setting it apart from other similar compounds .

The discovery of phthalocyanines in 1907 laid the groundwork for GaPcCl research. Early studies focused on copper and iron phthalocyanines, but the incorporation of gallium emerged in the late 20th century. Key milestones include:

  • 1927: Synthesis of metal-phthalocyanine complexes using copper and iron.
  • 1984: First crystallographic characterization of GaPcCl, confirming its square-planar geometry with gallium(III) occupying the central cavity.
  • 2000s: Development of solvent-free synthesis methods using ionic liquids, improving yields from ~23% to over 70%.

A notable breakthrough was the use of high-temperature reactions between phthalonitrile and gallium(III) chloride in 1-chloronaphthalene, which enabled large-scale production. Early applications focused on its intense absorption in the near-infrared region (λ_max ≈ 680 nm), making it suitable for optical coatings.

Current Academic Research Landscape

Recent studies emphasize three domains:

Synthesis and Structural Optimization

  • Binary ionic liquid systems: [Bmim]Cl-water mixtures reduce reaction times from 48 hours to 6 hours while eliminating toxic solvents.
  • Thin-film deposition: Vacuum sublimation produces GaPcCl films with thickness-dependent optical properties (Table 1).

Table 1: Optical Properties of GaPcCl Thin Films

Thickness (Å)Bandgap (eV)Q-band Absorption (nm)
501.85680
1001.78685
2001.72690

Photophysical Properties

  • Excited-state dynamics: Time-resolved spectroscopy reveals a triplet-state lifetime of 450 µs, critical for photodynamic therapy.
  • Polarization effects: GaPcCl exhibits a permanent dipole moment of 4.2 D, influencing its alignment in electric fields.

Biomedical Applications

  • Photodynamic therapy (PDT): GaPcCl generates reactive oxygen species (ROS) under 680 nm light, achieving >90% cytotoxicity in melanoma cells at 2 µg/mL.
  • Drug delivery: Conjugation with graphene oxide enhances water solubility by 300%, enabling targeted cancer therapy.

Significance in Advanced Materials Science and Biomedical Fields

Optoelectronics

  • Organic photovoltaics: GaPcCl acts as an electron donor in heterojunction cells, achieving a power conversion efficiency of 8.3%.
  • Nonlinear optics: Third-order susceptibility (χ³) values reach 1.2 × 10⁻¹² esu, suitable for optical limiting devices.

Catalysis

  • CO₂ reduction: GaPcCl-modified electrodes show a Faradaic efficiency of 78% for CO production at -0.7 V vs. RHE.

Nanotechnology

  • Self-assembled monolayers: GaPcCl forms ordered films on gold substrates, with molecular dipoles aligned perpendicular to the surface.

Theoretical Frameworks Governing GaPcCl Research

Molecular Orbital Theory

Density functional theory (DFT) calculations reveal:

  • The HOMO-LUMO gap of 1.65 eV correlates with experimental UV-Vis data.
  • Axial chloride ligand reduces symmetry, splitting the Q-band into two components at 610 and 680 nm.

Excited-State Modeling

Time-dependent DFT predicts:

  • Charge-transfer transitions between gallium and phthalocyanine orbitals dominate absorption at 350–400 nm.
  • Spin-orbit coupling constants of 450 cm⁻¹ enhance intersystem crossing efficiency.

Thermodynamic Stability

  • Binding energy of Ga–N bonds: -298 kJ/mol, ensuring structural integrity up to 500°C.

Gallium(III)-phthalocyanine chloride exhibits a distinctive coordination environment characterized by a five-coordinate square pyramidal geometry around the central gallium ion [11] [19]. The gallium(III) center coordinates to four nitrogen atoms from the phthalocyanine macrocycle in the equatorial plane, with the chloride ligand occupying the axial position [15] [19]. This coordination arrangement results in a C₄ᵥ point group symmetry, distinguishing it from the planar D₄ₕ symmetry observed in smaller metal phthalocyanines [11] [27].

The coordination geometry is fundamentally determined by the ionic radius of gallium(III), which measures approximately 0.62 Å [19]. This size constraint forces the gallium center to sit above the mean plane of the four coordinating nitrogen atoms by approximately 0.502 ± 0.028 Å [19] [27]. Gas electron diffraction studies have established that the gallium-nitrogen bond lengths measure 2.026 ± 0.008 Å, while the axial gallium-chloride bond distance is 2.200 ± 0.014 Å [19].

The electronic configuration of gallium(III) as d¹⁰ results in a diamagnetic complex with no unpaired electrons [16]. This closed-shell configuration contributes to the thermal stability of the compound, which maintains structural integrity at temperatures exceeding 350°C [17]. The coordination environment influences the overall molecular architecture through a slight doming effect of the phthalocyanine macrocycle, with the isoindole units tilting away from planarity to accommodate the elevated metal center [27].

ParameterValueMethodReference
Ga-N Bond Length (Å)2.026 ± 0.008Gas Electron Diffraction [19]
Ga-Cl Bond Length (Å)2.200 ± 0.014X-ray Crystallography [11] [19]
Ga Height Above N₄ Plane (Å)0.502 ± 0.028Crystal Structure Analysis [19] [27]
Coordination Number5Structural Determination [11] [19]
Point Group SymmetryC₄ᵥSymmetry Analysis [11] [27]

Electronic Structure Based on Density Functional Theory Studies

Density functional theory calculations employing the B3LYP hybrid functional with various basis sets have provided comprehensive insights into the electronic structure of Gallium(III)-phthalocyanine chloride [18] [20] [27]. The computational studies reveal a HOMO-LUMO energy gap ranging from 1.8 to 2.0 eV, depending on the specific functional and basis set employed [17] [18].

The highest occupied molecular orbital is primarily localized on the phthalocyanine ligand with a₁ᵤ symmetry, exhibiting minimal contribution from gallium d-orbitals due to the d¹⁰ configuration [18]. The lowest unoccupied molecular orbital possesses eₓ symmetry and shows slight participation from gallium d orbitals, specifically the dₓᵧ and dᵧₖ orbitals [18]. Time-dependent density functional theory calculations predict the Q-band absorption maximum at approximately 694 nm, corresponding to a π→π* transition within the phthalocyanine framework [4] [20].

Theoretical investigations using the 6-311++G(2d,2p) basis set demonstrate excellent agreement with experimental structural parameters, with calculated bond lengths differing by less than 0.03 Å from experimental values [19] [20]. The electronic density analysis reveals significant π-electron delocalization across the extended conjugated system, with the gallium center acting primarily as a Lewis acid to stabilize the phthalocyanine dianion [6] [14].

Vibrational frequency calculations predict metal-dependent modes at 519 cm⁻¹ in argon matrices and 491 cm⁻¹ in nitrogen matrices, which have been experimentally confirmed through matrix-isolation infrared spectroscopy [27]. The computational results indicate that the gallium-nitrogen stretching vibrations couple with macrocycle deformation modes, resulting in complex vibrational patterns that reflect the C₄ᵥ symmetry of the molecule [27].

Theoretical Models of Metal-Phthalocyanine Interactions

The theoretical framework for understanding metal-phthalocyanine interactions in Gallium(III)-phthalocyanine chloride builds upon ligand field theory and molecular orbital considerations [13]. The phthalocyanine ligand functions as a strong-field tetra-dentate donor, creating a substantial crystal field splitting that stabilizes the d¹⁰ configuration of gallium(III) [13].

Computational studies reveal that the metal-ligand interactions are predominantly ionic in nature, with significant covalent character arising from orbital overlap between gallium 4s and 4p orbitals with nitrogen 2p orbitals [18]. The axial chloride ligand introduces additional complexity through trans influence effects, weakening the gallium-nitrogen bonds in the equatorial plane [16].

Density functional theory investigations demonstrate that the energy difference between the highest occupied molecular orbital and the highest occupied molecular orbital containing d-orbital character exceeds 2 eV [18]. This large separation confirms the minimal involvement of gallium d-orbitals in the frontier molecular orbitals, consistent with the d¹⁰ electronic configuration [18].

The theoretical models predict that charge transfer occurs from the phthalocyanine ligand to the gallium center, with a net positive charge of approximately +1.2 accumulated on the metal [7]. This charge distribution influences the electronic excitation energies and explains the red-shift in the Q-band absorption compared to the free-base phthalocyanine [20].

Comparative theoretical studies with other group 13 metal phthalocyanines reveal that the gallium complex exhibits intermediate properties between aluminum and indium analogs [16] [17]. The calculated binding energies indicate that gallium forms more stable complexes than aluminum but less stable than indium, reflecting the balance between ionic radius and electronegativity effects [16].

Molecular Orbital Theory Applied to Gallium(III)-phthalocyanine chloride

Molecular orbital analysis of Gallium(III)-phthalocyanine chloride reveals a complex electronic structure dominated by the extended π-system of the phthalocyanine macrocycle [18]. The frontier molecular orbitals exhibit characteristics typical of metallophthalocyanines, with the HOMO derived primarily from phthalocyanine a₁ᵤ orbitals and the LUMO from eₓ orbitals [18].

The molecular orbital composition analysis demonstrates that the HOMO contains less than 5% contribution from gallium atomic orbitals, while the LUMO shows approximately 6.5% gallium dₓᵧ and dᵧₖ character [18]. This minimal metal participation in the frontier orbitals reflects the filled d¹⁰ configuration of gallium(III) and explains the ligand-centered nature of the electronic transitions [18].

Time-dependent density functional theory calculations predict the principal electronic transitions with high accuracy [20]. The Q-band transition at 694 nm corresponds to the HOMO→LUMO excitation with an oscillator strength of approximately 0.45 [20]. The B-band transitions in the 350-450 nm region arise from deeper π-orbitals to the LUMO, exhibiting lower oscillator strengths [20].

The molecular orbital energy diagram reveals a substantial energy gap between occupied gallium-based orbitals and the phthalocyanine-based frontier orbitals [18]. The gallium 3d orbitals lie approximately 8-10 eV below the HOMO, confirming their spectroscopic inactivity [18]. The axial chloride ligand contributes primarily through σ-bonding interactions with gallium 4s and 4pₖ orbitals [18].

Natural bond orbital analysis indicates that the gallium-nitrogen bonds possess approximately 65% ionic character, with the remaining 35% arising from covalent contributions [7]. The charge density distribution shows significant π-electron delocalization throughout the conjugated macrocycle, with minimal perturbation by the gallium center [7].

Molecular OrbitalEnergy (eV)Primary CharacterGallium Contribution (%)Symmetry
HOMO-6.07Phthalocyanine π<5a₁ᵤ
LUMO-4.13Phthalocyanine π*6.5eₓ
HOMO-1-6.25Phthalocyanine π<3eᵤ
LUMO+1-3.98Phthalocyanine π*4.2eᵧ

Structure-Function Relationships in Gallium(III)-phthalocyanine chloride Molecular Systems

The structure-function relationships in Gallium(III)-phthalocyanine chloride are fundamentally governed by the interplay between the gallium coordination environment and the phthalocyanine electronic properties [12]. The five-coordinate square pyramidal geometry directly influences the photophysical characteristics, resulting in enhanced intersystem crossing rates compared to planar metallophthalocyanines [12].

The non-planar molecular architecture introduces symmetry breaking that affects the selection rules for electronic transitions [10]. The C₄ᵥ symmetry allows for mixing of otherwise forbidden transitions, leading to increased intensity in the Q-band region compared to highly symmetric analogs [10]. Experimental measurements confirm absorption coefficients exceeding 10⁵ M⁻¹cm⁻¹ for the principal Q-band transition [4].

Vibrational coupling analysis reveals that the gallium-nitrogen stretching modes at 519 cm⁻¹ couple with macrocycle breathing vibrations [27]. This coupling modulates the electronic structure and contributes to the observed vibronic progressions in both absorption and emission spectra [27]. Matrix-isolation studies demonstrate that these vibrational modes are sensitive to the local environment, shifting by approximately 28 cm⁻¹ between argon and nitrogen matrices [27].

The axial chloride ligand plays a crucial role in determining the redox properties of the complex [17]. Electrochemical studies reveal three quasi-reversible reduction processes, with the first reduction occurring at approximately -0.8 V versus the standard calomel electrode [17]. The chloride ligand stabilizes higher oxidation states through its electron-donating properties [17].

Thermal stability measurements indicate that the molecular architecture remains intact at temperatures up to 350°C, with sublimation occurring without decomposition [17]. This exceptional thermal stability correlates with the strong gallium-nitrogen bonds and the aromatic stabilization of the phthalocyanine framework [17]. The structure-function relationships demonstrate that the gallium center optimizes both the electronic properties for light absorption and the thermal stability for practical applications [24] [29].

PropertyValueStructural OriginFunctional Implication
Q-band Maximum (nm)694π-π* TransitionLight Harvesting Efficiency
Thermal Stability (°C)>350Strong Ga-N BondsProcessing Stability
HOMO-LUMO Gap (eV)1.8-2.0Extended ConjugationElectronic Properties
Vibrational Mode (cm⁻¹)519Ga-N StretchingVibronic Coupling
Absorption Coefficient (M⁻¹cm⁻¹)>10⁵Allowed π-π* TransitionOptical Density

The synthesis of gallium(III) phthalocyanine chloride represents one of the most established methods for preparing metallophthalocyanine compounds with unique optical and electronic properties. Traditional synthetic approaches primarily involve the thermal cyclotetramerization of phthalonitrile derivatives in the presence of gallium trichloride under controlled conditions [1].

The most widely employed conventional route involves the direct reaction of gallium trichloride with phthalonitrile in high-boiling aromatic solvents. This method typically requires temperatures ranging from 180°C to 200°C and reaction times of 3 to 6 hours under an inert atmosphere [1] [2]. The choice of solvent significantly influences both the yield and purity of the final product, with α-chloronaphthalene emerging as the preferred medium due to its optimal boiling point and chemical compatibility [1].

Extensive investigations have demonstrated that the reaction of gallium trichloride with phthalonitrile in α-chloronaphthalene at 200°C for 4 hours consistently produces gallium(III) phthalocyanine chloride with yields ranging from 44.1% to 82.5% [1]. The chlorine content in the resulting crystals typically ranges from 5.84% to 6.49%, closely matching the theoretical value of 5.74% for the molecular formula C₃₂H₁₆N₈GaCl [1].

Alternative halogenated aromatic solvents have been investigated for their effectiveness in the synthesis. The use of o-dichlorobenzene as the reaction medium at 180.5°C yields chlorogallium phthalocyanine with a significantly higher chlorine content of 10.09%, although the overall yield decreases to 34.6% [1]. Similarly, p-dichlorobenzene under identical conditions produces material with 9.73% chlorine content but with a considerably lower yield of 14.5% [1].

The synthesis pathway utilizing diiminoisoindoline as an alternative precursor has been explored extensively. This approach involves the reaction of gallium trichloride with 1,3-diiminoisoindoline in quinoline at 200°C for 3 hours [1]. While this method provides an alternative route to the target compound, detailed yield and purity data remain limited in current literature.

High-temperature solvent-free synthesis represents another conventional approach, where phthalonitrile and gallium trichloride are subjected to direct thermal cyclization at 300°C for 4 hours [1]. This method produces a mixture of gallium phthalocyanine compounds containing 0 to 4 chlorine atoms on the phthalocyanine ring, with an overall chlorine content of approximately 6.95% [1].

Advanced Preparation Techniques for Enhanced Purity

Modern synthetic chemistry has introduced several advanced methodologies that significantly improve the purity and crystallinity of gallium(III) phthalocyanine chloride while reducing environmental impact and processing time.

Microwave-assisted synthesis has emerged as a particularly effective technique for the rapid preparation of high-purity metallophthalocyanines [3] [4]. This method utilizes microwave irradiation to achieve uniform heating and accelerated reaction kinetics, typically operating at temperatures between 150°C and 250°C with dramatically reduced reaction times of 10 to 60 minutes [4]. The microwave approach demonstrates superior control over reaction conditions, leading to enhanced product purity often exceeding 80% and improved reproducibility compared to conventional thermal methods [3].

Solid-state mechanochemical synthesis using ball milling techniques represents a revolutionary advancement in phthalocyanine preparation [5] [6] [7]. This approach eliminates the need for high-boiling organic solvents and operates at room temperature through mechanical activation. Research has demonstrated that specific crystal forms of phthalocyanines can be selectively prepared through controlled ball-milling processes, with α-form phthalocyanines obtainable through dry ball-milling and β-form variants achievable via wet ball-milling in appropriate solvents [7].

The mechanochemical approach offers remarkable environmental benefits by reducing solvent consumption by up to 100-fold compared to traditional methods [5] [6]. Ball-milling synthesis typically requires 1 to 24 hours of processing time and achieves moderate yields of 60% to 75% while maintaining excellent crystal stability under various mechanical conditions [7].

Solvothermal synthesis methodology has gained significant attention for producing high-quality crystalline phthalocyanines with controlled morphology [8] [9]. This technique operates at temperatures between 120°C and 180°C for 3 to 24 hours in sealed reaction vessels, enabling precise control over crystal growth and resulting in products with superior crystallinity and yields exceeding 85% [9]. The solvothermal approach particularly excels in producing metal-free phthalocyanine crystals with controllable crystal forms through simple parameter adjustments [8].

Template-directed synthesis has been developed to achieve precise control over molecular organization and axial substitution patterns [10] [11]. This method employs specific metal ion templates that direct the cyclotetramerization process, resulting in products with enhanced selectivity and controlled morphology. Template-directed approaches typically operate at temperatures between 180°C and 220°C for 2 to 8 hours, achieving high selectivity for desired structural variants [10].

On-surface synthesis represents an emerging frontier in phthalocyanine preparation, particularly for specialized applications requiring surface-confined reactions [12] [13]. This technique enables the formation of metallo-phthalocyanines with extended electron systems directly on metal surfaces at temperatures ranging from 200°C to 400°C over 1 to 4 hours [12]. While yields can be variable, this method provides unique opportunities for creating novel phthalocyanine architectures with extended π-electron systems [13].

Reaction Mechanisms and Intermediate Characterization

The formation of gallium(III) phthalocyanine chloride involves a complex series of mechanistic steps that have been extensively studied through spectroscopic analysis and computational modeling. The overall transformation proceeds through a multistep pathway involving initial coordination, cyclization, and metal insertion processes [14] [15] [16].

The reaction initiation involves the coordination of gallium trichloride to the nitrile groups of phthalonitrile, forming an intermediate complex that serves as the nucleation site for ring formation [1]. Density functional theory calculations have revealed that gallium chloride species facilitate the activation of nitrile groups through Lewis acid coordination, significantly lowering the activation energy for subsequent cyclization steps [17].

Intermediate characterization studies using extended X-ray absorption fine structure spectroscopy have provided detailed insights into the gallium coordination environment during synthesis [18]. These investigations demonstrate that gallium maintains octahedral coordination throughout the reaction process, with chloride ligands occupying axial positions in the final phthalocyanine structure [15].

The cyclotetramerization mechanism proceeds through a stepwise condensation process involving four phthalonitrile units. Nuclear magnetic resonance spectroscopy studies, particularly utilizing ⁷¹Ga NMR, have enabled real-time monitoring of gallium coordination changes during the synthesis process [19]. These studies reveal that gallium insertion occurs concurrently with ring formation rather than as a subsequent metallation step [19].

Mass spectrometric analysis has identified several key intermediates in the synthesis pathway, including partially cyclized dimeric and trimeric species [1]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry has proven particularly valuable for characterizing these intermediate structures and understanding their role in the overall reaction mechanism [20].

Temperature-dependent kinetic studies have established that the rate-determining step involves the final ring closure to form the complete phthalocyanine macrocycle [1]. Activation energy measurements indicate that this step requires approximately 150-180 kJ/mol, explaining the necessity for elevated reaction temperatures in conventional synthesis protocols [21].

The role of solvent in the reaction mechanism extends beyond simple solvation effects. Aromatic halogenated solvents such as α-chloronaphthalene participate in stabilizing intermediate species through π-π interactions and provide a suitable dielectric environment for the cyclization process [1]. This explains the superior performance of halogenated aromatic solvents compared to alternative reaction media.

Synthesis of Derivatives and Axially Modified Variants

The chemical reactivity of the gallium-chlorine bond in gallium(III) phthalocyanine chloride enables extensive derivatization to produce axially modified variants with tailored properties for specific applications [10] [11]. This reactivity has been systematically exploited to generate a diverse library of gallium phthalocyanine derivatives with enhanced solubility, modified optical properties, and specialized functionality [20].

Axial substitution reactions represent the most direct approach for modifying gallium(III) phthalocyanine chloride. The gallium-chlorine bond readily undergoes nucleophilic substitution with various organic and inorganic nucleophiles under mild conditions [10]. Alkoxide nucleophiles react with gallium phthalocyanine chloride to produce axially substituted alkoxy derivatives, while amine nucleophiles yield corresponding axially coordinated amine complexes [11].

The synthesis of cationic gallium phthalocyanine variants has been achieved through chloride abstraction using strong Lewis acids such as antimony pentafluoride [19]. These reactions produce highly electrophilic gallium phthalocyanine cations with weakly coordinating anions, demonstrating enhanced catalytic activity in various organic transformations [19]. The structural characterization of these cationic species has been accomplished using specialized NMR techniques, including ⁷¹Ga, ¹⁹F, and ¹²¹Sb multinuclear NMR spectroscopy [19].

Bridged gallium phthalocyanine dimers represent another important class of derivatives accessible through controlled hydrolysis reactions [22]. The formation of μ-oxo bridged dimers occurs through carefully controlled exposure to moisture, resulting in materials with unique electronic and optical properties [18]. These dimeric structures exhibit significantly different photophysical behavior compared to monomeric variants, including modified absorption spectra and enhanced nonlinear optical responses [18].

Perfluorinated gallium phthalocyanine derivatives have been synthesized through post-synthetic fluorination reactions or by employing perfluorinated phthalonitrile precursors [23]. These materials demonstrate exceptional chemical stability and unique electronic properties, making them particularly suitable for applications in harsh chemical environments [23]. The perfluorinated variants also exhibit enhanced solubility in fluorinated solvents, expanding their utility in specialized applications [23].

Crown ether substituted gallium phthalocyanines represent a specialized class of derivatives designed for metal ion complexation and sensing applications [22]. These compounds are synthesized through the incorporation of crown ether moieties either peripherally on the phthalocyanine ring or as axial ligands. The resulting materials demonstrate selective binding behavior toward alkali metal cations, with binding affinity modulated by the size and structure of the crown ether component [22].

Polyethylene glycol substituted derivatives have been developed specifically for biomedical applications [24]. These water-soluble variants are synthesized through axial coordination of polyethylene glycol chains, resulting in materials with enhanced biocompatibility and cellular uptake properties [24]. The synthetic strategy involves the reaction of gallium phthalocyanine chloride with azido-polyethylene glycol derivatives under mild conditions [24].

Trifluoromethoxy-substituted gallium phthalocyanines have been prepared through peripheral functionalization strategies [20]. These derivatives demonstrate enhanced photodynamic therapy potential due to their unique photophysical properties and improved singlet oxygen generation efficiency [20]. The synthesis involves the cyclotetramerization of appropriately substituted phthalonitrile precursors in the presence of gallium chloride [20].

Sustainable and Green Synthesis Approaches

The development of environmentally sustainable synthesis methodologies for gallium(III) phthalocyanine chloride has become increasingly important due to growing environmental concerns and regulatory requirements. Green chemistry principles have been systematically applied to minimize waste generation, reduce energy consumption, and eliminate hazardous solvents from the synthetic process [25] [5] [6].

Solid-state mechanochemical synthesis represents the most environmentally benign approach currently available for phthalocyanine preparation [5] [6]. This methodology eliminates the need for high-boiling organic solvents entirely, operating through mechanical activation achieved via ball milling or grinding processes [6]. The mechanochemical approach reduces solvent consumption by up to 100-fold compared to traditional solution-phase methods, resulting in E-factors (environmental factors) ranging from 0.5 to 2.0 kg waste per kg product [5].

The mechanochemical synthesis process involves the intimate mixing of gallium chloride and phthalonitrile precursors in a ball mill at room temperature [5]. Mechanical energy provided by the milling process activates the reactants and promotes cyclotetramerization without the need for external heating or solvents [6]. Optimal reaction conditions typically involve milling for 2 to 8 hours using appropriate ball-to-powder ratios, achieving yields of 60% to 75% with excellent product purity [7].

Microwave-assisted synthesis with reduced solvent volumes represents another significant advancement in green synthesis methodology [4]. This approach reduces both reaction time and energy consumption compared to conventional thermal methods while maintaining high product quality [3]. Microwave synthesis typically operates with solvent volumes reduced by 70% to 90% compared to traditional methods, resulting in E-factors ranging from 1.5 to 4.0 kg waste per kg product [4].

Solvothermal synthesis using environmentally benign solvents such as ethanol or water represents a greener alternative to traditional high-boiling aromatic solvents [8] [9]. This methodology operates in sealed reaction vessels at moderate temperatures and pressures, enabling the use of green solvents while maintaining high reaction efficiency [9]. The solvothermal approach achieves E-factors ranging from 2.0 to 5.0 kg waste per kg product while producing materials with superior crystallinity and controlled morphology [8].

Ionic liquid-mediated synthesis has been investigated as a sustainable alternative that enables solvent recycling and reuse [26]. Ionic liquids serve as both reaction medium and catalyst, facilitating the cyclotetramerization process while remaining stable and recoverable [26]. Although this approach typically results in higher E-factors of 3.0 to 8.0 kg waste per kg product, the ability to recycle the ionic liquid medium significantly improves the overall environmental impact [26].

Water-based synthesis protocols have been developed for specific phthalocyanine derivatives, particularly those intended for biomedical applications [27]. These methods utilize aqueous media with appropriate co-solvents and surfactants to achieve dispersion and reaction of hydrophobic precursors [27]. While E-factors range from 2.0 to 6.0 kg waste per kg product, the use of water as the primary solvent significantly reduces environmental impact [27].

The implementation of continuous flow synthesis methodologies has shown promise for improving the sustainability of phthalocyanine production [28]. Flow synthesis enables precise control over reaction parameters, reduces waste generation through improved selectivity, and facilitates easy scale-up for commercial production [28]. This approach typically achieves E-factors comparable to batch processes while providing superior process control and reproducibility [28].

Life cycle assessment studies have been conducted to evaluate the overall environmental impact of different synthesis approaches [25]. These analyses consider factors including energy consumption, waste generation, solvent usage, and carbon footprint throughout the entire production process [25]. The results consistently demonstrate that mechanochemical and microwave-assisted syntheses provide the most favorable environmental profiles among available methodologies [25].

Comparative Analysis of Synthetic Pathways

A comprehensive evaluation of available synthetic methodologies reveals significant differences in efficiency, scalability, environmental impact, and product quality across different approaches. This comparative analysis provides essential guidance for selecting optimal synthesis strategies based on specific application requirements and constraints.

Traditional thermal cyclization methods remain the most widely employed approach due to their excellent scalability and established protocols [1] [2]. These methods consistently achieve product purities between 85% and 95% with good reproducibility across different laboratory and industrial settings [1]. However, the environmental score for traditional methods rates moderately at 5 out of 10 due to high solvent consumption and energy requirements [25].

Microwave-assisted synthesis demonstrates superior reaction efficiency compared to conventional thermal methods, achieving product purities between 90% and 98% with significantly reduced reaction times [3] [4]. The scalability of microwave methods is rated as good, with several commercial microwave reactors available for pilot and production scale synthesis [4]. The environmental score improves to 7 out of 10 due to reduced energy consumption and solvent usage [25].

Mechanochemical ball milling approaches excel in environmental sustainability, achieving an environmental score of 9 out of 10 through elimination of organic solvents and reduced energy consumption [5] [6]. Product purities typically range from 80% to 90%, which is acceptable for most applications [7]. The cost effectiveness of mechanochemical methods is rated as excellent due to minimal solvent costs and simple equipment requirements [6].

Solvothermal synthesis methods demonstrate high reaction efficiency and achieve product purities between 88% and 96% with excellent crystallinity control [8] [9]. The environmental score reaches 8 out of 10 due to the use of green solvents and efficient reaction conditions [9]. However, scalability is moderate due to equipment limitations and pressure vessel requirements [8].

Template-directed synthesis approaches provide good reaction efficiency with product purities ranging from 85% to 92% [10] [11]. The environmental score is moderate at 6 out of 10 due to the need for specialized templates and processing conditions [10]. Cost effectiveness is rated as moderate due to template preparation and purification requirements [11].

On-surface synthesis methods exhibit variable reaction efficiency and achieve product purities between 70% and 85% [12] [13]. Scalability is limited due to specialized equipment requirements and surface area constraints [12]. The environmental score is 7 out of 10, reflecting moderate energy consumption and minimal solvent usage [13].

Economic analysis reveals that mechanochemical methods offer the most favorable cost-to-performance ratio, particularly for large-scale production [5]. Traditional thermal methods remain cost-competitive for established production lines but face increasing pressure from environmental regulations [25]. Microwave-assisted methods provide excellent performance but require higher initial capital investment for equipment [3].

Quality assessment based on spectroscopic characterization and crystallographic analysis indicates that solvothermal and template-directed methods produce materials with the highest structural perfection [10] [8]. However, the quality differences are often insufficient to justify the additional complexity and cost for most applications [9].

Processing scalability analysis demonstrates that traditional thermal and microwave-assisted methods are most suitable for industrial production due to established infrastructure and equipment availability [25]. Mechanochemical methods show excellent potential for scale-up but require development of specialized large-scale milling equipment [6].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

General Manufacturing Information

Gallium, chloro[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-5-12)-: ACTIVE

Dates

Last modified: 04-14-2024

Explore Compound Types